![molecular formula C22H22ClN3O4S B2864834 2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline CAS No. 685135-40-4](/img/structure/B2864834.png)
2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring system, possibly through a Skraup or Doebner-von Miller synthesis , followed by various substitutions to add the ethoxy, methoxyphenyl, and dihydropyrazolyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline core provides a rigid, planar structure. The ethoxy, methoxyphenyl, and dihydropyrazolyl groups would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the various functional groups present. The quinoline core is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The ethoxy and methoxy groups are electron-donating, which could activate the aromatic ring towards electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, we can predict that it would be a solid at room temperature, and its solubility would depend on the specific substituents present .Applications De Recherche Scientifique
Structural and Optical Properties
Research on quinoline derivatives, such as the study by Zeyada, El-Nahass, and El-Shabaan (2016), focuses on the structural and optical properties of quinoline derivatives thin films. These compounds, including variations like Ph-HPQ and Ch-HPQ, exhibit nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties determined through spectrophotometer measurements reveal insights into the absorption parameters, electron transition types, and dispersion parameters, indicating potential applications in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Application in Corrosion Inhibition
Quinoxaline derivatives, related to the structure of 2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline, have been synthesized and tested for their efficacy as corrosion inhibitors. Saraswat and Yadav (2020) demonstrated that synthesized compounds such as CPTQ and DPTQ offer high corrosion inhibition efficiency for mild steel in acidic media. This suggests potential industrial applications in protecting metals against corrosion, based on the properties of quinoline and quinoxaline derivatives (Saraswat & Yadav, 2020).
Antimicrobial Properties
El-Gamal, Hagrs, and Abulkhair (2016) explored the synthesis and antimicrobial evaluation of novel quinoline derivatives bearing different heterocyclic moieties. Their work shows that certain quinoline derivatives exhibit moderate antimicrobial activity against a range of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives, such as those studied by Zeyada, El-Nahass, and El-Shabaan (2016), demonstrate their potential application in organic–inorganic photodiode fabrication. These compounds' ability to form thin films with significant optical properties underlines their suitability for use in solar energy conversion devices, offering a pathway to harness renewable energy sources (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many quinoline derivatives . Further studies could also investigate the influence of the various substituents on the compound’s physical, chemical, and biological properties .
Propriétés
IUPAC Name |
2-chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-30-17-9-10-19-15(11-17)12-18(22(23)24-19)21-13-20(25-26(21)31(3,27)28)14-5-7-16(29-2)8-6-14/h5-12,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXLHZSOTOKOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)
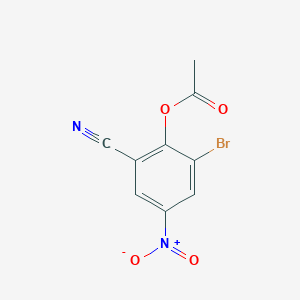
![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)

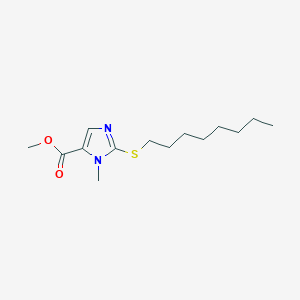
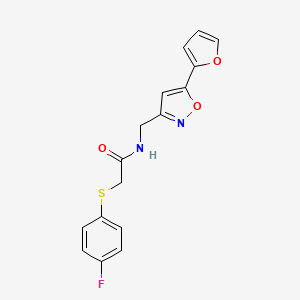
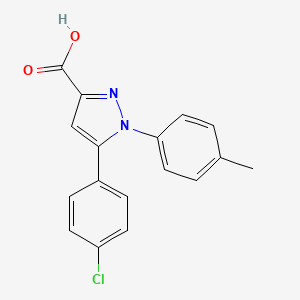
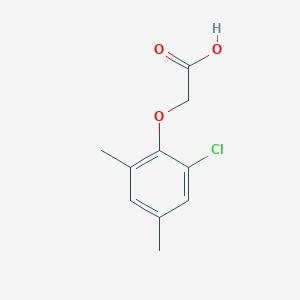
![N-(3-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2864768.png)
![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)
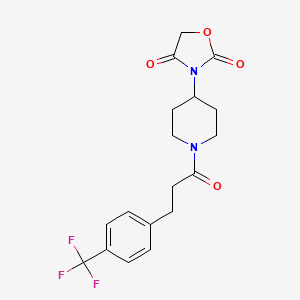
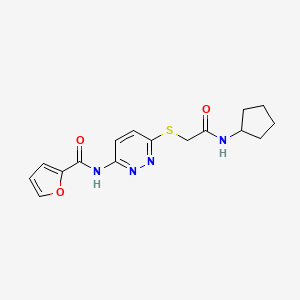
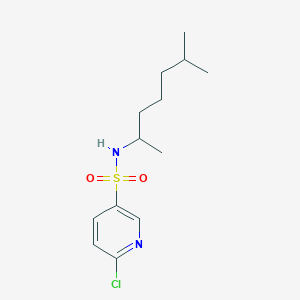
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B2864774.png)